dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine
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Overview
Description
Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine is an organic compound with the molecular formula C15H18N2S. It is a liquid at room temperature and is known for its applications in various fields of scientific research. The compound is characterized by the presence of a dimethylamino group attached to a 2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine typically involves the reaction of 2-[(6-phenylpyridin-2-yl)sulfanyl]ethylamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: A related compound used as a ligand in coordination chemistry.
2,6-Dimethylpyridine: Another similar compound with applications in organic synthesis and as a solvent.
Uniqueness
Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
676133-10-1 |
---|---|
Molecular Formula |
C15H18N2S |
Molecular Weight |
258.4 |
Purity |
95 |
Origin of Product |
United States |
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